REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][NH:9][C:8](=[O:12])[CH:7]=1.[Cl:18]N1C(=O)CCC1=O>CC(O)=O>[Cl:18][C:7]1[C:8](=[O:12])[NH:9][CH:10]=[CH:11][C:6]=1[O:5][CH2:4][C:3]1[CH:13]=[CH:14][C:15]([F:17])=[CH:16][C:2]=1[F:1]
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Name
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|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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FC1=C(COC2=CC(NC=C2)=O)C=CC(=C1)F
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Name
|
|
Quantity
|
0.95 g
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Type
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reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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CC(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(NC=CC1OCC1=C(C=C(C=C1)F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |